dipeptidi
Dipeptides are a class of peptides composed of two amino acids linked by a peptide bond, making them the smallest functional peptides. These compounds play crucial roles in various biological processes and have applications in food science, pharmaceuticals, and cosmetology.
In the field of nutrition, dipeptides can enhance the bioavailability of proteins and provide specific physiological functions. For instance, certain dipeptides like L-leucyl-L-lysine are recognized for their ability to support muscle health.
In pharmacology, dipeptides have shown promising therapeutic potentials due to their selective binding properties with receptors or enzymes. They often serve as lead compounds in drug discovery processes and can be modified to improve their efficacy and reduce side effects.
Furthermore, in the cosmetic industry, dipeptides are widely used for their skin conditioning and anti-aging properties. They help in maintaining skin hydration and elasticity by modulating the activity of various skin-related enzymes.
Overall, dipeptides demonstrate versatile applications across multiple industries due to their unique structure and functional diversity.

Struttura | Nome chimico | CAS | MF |
---|---|---|---|
![]() |
pro-pro | 20488-28-2 | C10H16N2O3 |
![]() |
H-Ser-Ser-OH | 6620-95-7 | C6H12N2O5 |
![]() |
l-gamma-glutamyl-se-methylseleno-l-cysteine | 26046-89-9 | C9H16N2O5Se |
![]() |
h-glu(met)-oh | 4423-22-7 | C10H18N2O5S |
![]() |
Tubulysin E | 309935-58-8 | C42H63N5O9S |
![]() |
Tubulysin B | 205304-87-6 | C42H63N5O10S |
![]() |
H-Lys-Val-OH hydrochloride salt | 20556-11-0 | C11H23N3O3 |
![]() |
H-GLU-SER-OH | 5875-38-7 | C8H14N2O6 |
![]() |
H-Phe-Val-Oh | 3918-90-9 | C14H20N2O3 |
![]() |
H-Lys-Tyr-OH acetate salt | 35978-98-4 | C15H23N3O4 |
Letteratura correlata
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
Fornitori consigliati
-
Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
Prodotti consigliati